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Compound of Interest

Compound Name: 1-(Phenylsulfonyl)pyrrolidine

Cat. No.: B181110 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the known physical, structural, and

spectroscopic properties of 1-(benzenesulfonyl)pyrrolidine. It includes a summary of available

quantitative data, detailed experimental protocols for the determination of its physicochemical

properties, and a description of a common synthetic route. Additionally, this guide explores the

role of the benzenesulfonylpyrrolidine scaffold in medicinal chemistry, particularly as a

pharmacophore for thromboxane A2 (TXA2) receptor antagonists.

Chemical Identity and Physical Properties
1-(Benzenesulfonyl)pyrrolidine is a sulfonamide derivative that serves as a versatile building

block in organic and medicinal chemistry. Its fundamental properties are summarized below.

Table 1: Chemical Identifiers for 1-(Benzenesulfonyl)pyrrolidine
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Identifier Value Source

IUPAC Name 1-(benzenesulfonyl)pyrrolidine PubChem

CAS Number 5033-22-7 PubChem

Molecular Formula C₁₀H₁₃NO₂S PubChem

Molecular Weight 211.28 g/mol PubChem

Canonical SMILES
C1CCN(C1)S(=O)

(=O)C2=CC=CC=C2
PubChem

InChI Key
DSWRVRWIXRRDLN-

UHFFFAOYSA-N
PubChem

Table 2: Computed Physical Properties of 1-(Benzenesulfonyl)pyrrolidine

Property Value Notes

Melting Point Data not available

Boiling Point Data not available

Density Data not available

Solubility

Soluble in some organic

solvents like dichloromethane,

less soluble in water. The

presence of the sulfonyl group

may enhance solubility in polar

solvents.

XLogP3 1.6 Computed by XLogP3 3.0

Hydrogen Bond Donor Count 0 Computed by Cactvs

Hydrogen Bond Acceptor

Count
2 Computed by Cactvs

Rotatable Bond Count 1 Computed by Cactvs

Topological Polar Surface Area 45.8 Å² Computed by Cactvs
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Note: Experimental values for melting point, boiling point, and density are not readily available

in the cited literature. The values presented are computed estimates.

Synthesis Protocol
A standard method for the synthesis of 1-(benzenesulfonyl)pyrrolidine involves the reaction of

pyrrolidine with benzenesulfonyl chloride in the presence of a base. The following is a

representative experimental protocol.

Experimental Protocol: Synthesis of 1-(Benzenesulfonyl)pyrrolidine

Reaction Setup: In a round-bottom flask, dissolve pyrrolidine (1.1 equivalents) and a suitable

base such as triethylamine (1.2 equivalents) in a dry aprotic solvent like dichloromethane.

Addition of Reagent: Cool the solution to 0 °C in an ice bath. To this cooled solution, add

benzenesulfonyl chloride (1.0 equivalent) dropwise while maintaining the temperature at 0

°C.

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to

room temperature and stir for several hours, monitoring the reaction's progress by thin-layer

chromatography (TLC).

Work-up: Once the reaction is complete, quench the reaction by adding a dilute acid solution

(e.g., 1M HCl). Separate the organic layer.

Purification: Wash the organic layer sequentially with a saturated aqueous solution of sodium

bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure to yield the crude product. The crude product can be

further purified by column chromatography on silica gel.

Spectroscopic Properties and Characterization
While specific experimental spectra for 1-(benzenesulfonyl)pyrrolidine are not widely published,

the expected spectral characteristics can be inferred from its structure. The following sections

detail the general experimental protocols for obtaining such spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show multiplets for the pyrrolidine ring

protons and multiplets in the aromatic region for the phenyl protons.

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the

pyrrolidine ring and the benzenesulfonyl group.

Experimental Protocol: NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-25 mg of the compound in a suitable

deuterated solvent (e.g., CDCl₃, DMSO-d₆). Filter the solution through a pipette with a cotton

or glass wool plug into a clean NMR tube to a depth of about 4-5 cm.

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then tuned and

the magnetic field is shimmed to achieve homogeneity.

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard

parameters. A common internal standard is tetramethylsilane (TMS).

Infrared (IR) Spectroscopy
The IR spectrum of 1-(benzenesulfonyl)pyrrolidine is expected to exhibit characteristic

absorption bands for the sulfonyl group (S=O stretching) and the aromatic ring (C=C and C-H

stretching).

Experimental Protocol: IR Spectroscopy

Sample Preparation (Thin Film Method): Dissolve a small amount of the solid compound in a

volatile organic solvent (e.g., methylene chloride or acetone). Apply a drop of this solution to

a salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate, leaving a thin film of the

compound on the plate.

Data Acquisition: Place the salt plate in the sample holder of the IR spectrometer and

acquire the spectrum.

Mass Spectrometry (MS)
Mass spectrometry will provide information on the molecular weight and fragmentation pattern

of the molecule.
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Experimental Protocol: Mass Spectrometry

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid

chromatography (LC-MS).

Ionization: The sample molecules are ionized, commonly using techniques like electron

ionization (EI) or electrospray ionization (ESI).

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer.

Detection: A detector records the abundance of each ion, generating a mass spectrum.

Role in Drug Discovery: Thromboxane A2 Receptor
Antagonism
The 1-(benzenesulfonyl)pyrrolidine scaffold is a key pharmacophore in the development of

antagonists for G-protein coupled receptors, notably the thromboxane A2 (TXA2) receptor.

TXA2 is a potent mediator of platelet aggregation and vasoconstriction, and its antagonists are

investigated for treating cardiovascular diseases.

Pharmacophore Model for TXA2 Receptor Antagonists
Pharmacophore models for TXA2 receptor antagonists have been developed to understand the

key structural features required for binding and activity. These models typically highlight the

importance of hydrophobic regions, hydrogen bond acceptors, and an aromatic ring system.

The 1-(benzenesulfonyl)pyrrolidine moiety contributes to these critical features.
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Caption: Logical diagram of the pharmacophore interactions between the 1-

(benzenesulfonyl)pyrrolidine scaffold and the thromboxane A2 receptor binding site.

Experimental Workflow for Lead Optimization
The development of novel TXA2 receptor antagonists often follows a structured workflow,

starting from a lead compound containing the 1-(benzenesulfonyl)pyrrolidine core.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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